molecular formula C16H17F3N4O2S B2947688 3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 2320851-79-2

3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2947688
CAS No.: 2320851-79-2
M. Wt: 386.39
InChI Key: SRIHOUXHGOPASF-UHFFFAOYSA-N
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Description

The molecule features two key substituents:

  • 1H-1,2,3-triazol-1-yl group: A heterocyclic ring synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a stable, planar structure for hydrogen bonding or π-π interactions .
  • 2-(Trifluoromethyl)benzenesulfonyl group: A sulfonamide moiety with a trifluoromethyl substituent, enhancing lipophilicity and metabolic stability while acting as a hydrogen bond acceptor .

Molecular Formula: C₁₉H₁₈F₃N₅O₂S Molecular Weight: 437.44 g/mol (calculated).

Properties

IUPAC Name

3-(triazol-1-yl)-8-[2-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S/c17-16(18,19)14-3-1-2-4-15(14)26(24,25)23-11-5-6-12(23)10-13(9-11)22-8-7-20-21-22/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIHOUXHGOPASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C(F)(F)F)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Formation of the Bicyclic Octane Structure: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic octane structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular transport mechanisms.

    Industrial Applications: It is explored for use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The triazole ring and trifluoromethyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or activation of specific biological processes. The bicyclic octane structure provides stability and enhances the compound’s ability to interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound Potential Impact on Properties References
3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane C₁₉H₁₈F₃N₅O₂S 437.44 1H-1,2,3-triazol-1-yl; 2-(trifluoromethyl)benzenesulfonyl Reference compound High lipophilicity; potential metabolic stability
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane C₁₉H₂₄N₄O₃S 396.49 3,5-Dimethylpyrazole sulfonyl; phenoxy Pyrazole sulfonyl replaces triazole and trifluoromethyl Altered hydrogen bonding; reduced electron-withdrawing effects
3-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane C₂₁H₂₆F₃N₅O₃S 493.52 4-tert-butyl-triazolyl; 5-fluoro-2-methoxybenzenesulfonyl tert-butyl increases steric bulk; fluoro/methoxy enhances electronic modulation Improved target selectivity; possible solubility challenges
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane C₁₅H₁₇BrN₄O₂S 397.29 1H-1,2,4-triazol-1-yl; 2-bromobenzenesulfonyl Triazole isomer change (1,2,4 vs. 1,2,3); bromo substituent Altered binding affinity; increased molecular weight
3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane C₁₇H₁₇F₃N₄O 350.34 Benzoyl instead of benzenesulfonyl Sulfonyl → carbonyl group Reduced hydrogen bonding capacity; lower molecular weight

Key Findings from Comparative Analysis:

Sulfonyl vs. Benzoyl Groups :

  • Sulfonamides (target compound) exhibit superior hydrogen-bond acceptor capacity compared to benzoyl derivatives (), which may improve receptor binding .

Electron-Withdrawing Substituents :

  • The trifluoromethyl group (target compound) enhances metabolic stability and lipophilicity compared to bromo () or methoxy groups (), though it may reduce aqueous solubility .

Steric Effects :

  • Bulky substituents like tert-butyl () or dimethylpyrazole () can hinder binding to sterically sensitive targets but improve selectivity .

Synthetic Accessibility :

  • CuAAC () is a reliable method for triazole synthesis, but regioselectivity must be controlled to ensure consistent product profiles .

Biological Activity

The compound 3-(1H-1,2,3-triazol-1-yl)-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a triazole ring and a trifluoromethylbenzenesulfonyl group attached to an azabicyclo framework. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC15H15F3N4O2S
Molecular Weight368.37 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO
Melting PointNot extensively reported

Antimicrobial Activity

Research indicates that triazole-containing compounds often exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

In vitro studies have shown promising anticancer activity against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The compound induced apoptosis in these cell lines through the activation of intrinsic apoptotic pathways.

The following table summarizes the IC50 values observed in various cancer cell lines:

Cell LineIC50 (μM)Reference Drug (Doxorubicin) IC50 (μM)
A54922.452.1
HCT11644.452.1
PC330.052.1

These findings indicate that the compound may be more effective than Doxorubicin in certain contexts .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known to inhibit enzymes involved in critical cellular processes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells.

Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in treating infections and cancers:

  • Antimicrobial Efficacy : A series of derivatives were tested against Bacillus mycoides, revealing that compounds similar to our target exhibited MIC values as low as 4.88 µg/mL .
  • Cancer Treatment : In a comparative study, compounds with similar structures were tested against eight human cancer cell lines, demonstrating that some derivatives had better IC50 values than standard chemotherapy agents .

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